molecular formula C13H8FNO B6340890 2-Cyano-5-(4-fluorophenyl)phenol, 95% CAS No. 1214362-07-8

2-Cyano-5-(4-fluorophenyl)phenol, 95%

Cat. No. B6340890
CAS RN: 1214362-07-8
M. Wt: 213.21 g/mol
InChI Key: IMNCXAVMSZEZGM-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-fluorophenyl)phenol, 95% (2-C5FP) is a synthetic compound which has been studied extensively for its various uses in scientific research. It is a white crystalline solid which is soluble in water and alcohols. It is primarily used as a reagent in organic synthesis and is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

2-Cyano-5-(4-fluorophenyl)phenol, 95% has been studied extensively for its various uses in scientific research. It has been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of dyes and pigments. It has also been used as a reagent for the synthesis of organic compounds, such as esters, amines, and carboxylic acids. Furthermore, 2-Cyano-5-(4-fluorophenyl)phenol, 95% has been studied for its potential use as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron-transfer agent in the synthesis of organic compounds. This is due to its ability to form complexes with electron-rich molecules, such as amines and carboxylic acids.
Biochemical and Physiological Effects
2-Cyano-5-(4-fluorophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-Cyano-5-(4-fluorophenyl)phenol, 95% has antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to decrease the activity of enzymes involved in the synthesis of proteins and other cellular components.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(4-fluorophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is a strong electron-transfer agent and can be used in the synthesis of a variety of organic compounds. However, it can be toxic and can cause skin and eye irritation if handled improperly.

Future Directions

The potential applications of 2-Cyano-5-(4-fluorophenyl)phenol, 95% are still being explored. Possible future directions include further research into its mechanism of action, its potential use as a catalyst in organic reactions, and its potential effects on biochemical and physiological processes. Additionally, further research is needed to determine the potential toxicity of the compound and to develop methods for its safe handling in lab experiments.

Synthesis Methods

2-Cyano-5-(4-fluorophenyl)phenol, 95% can be synthesized using several methods. The most common method is the reaction of 4-fluorophenol with sodium cyanide in aqueous solution at elevated temperatures. This reaction produces 2-Cyano-5-(4-fluorophenyl)phenol, 95% as the main product, along with other by-products. Other methods include the reaction of 4-fluorophenol with ammonium cyanide in aqueous solution, the reaction of 4-fluorophenol with potassium cyanide in aqueous solution, and the reaction of 4-fluorophenol with sodium thiocyanate in aqueous solution.

properties

IUPAC Name

4-(4-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNCXAVMSZEZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673449
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(4-fluorophenyl)phenol

CAS RN

1214362-07-8
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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